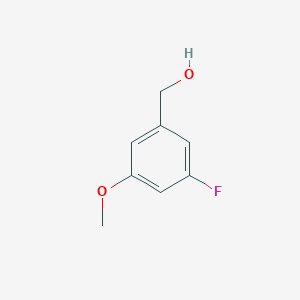

(3-Fluoro-5-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNFFYDXPZERQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650440 | |

| Record name | (3-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-27-7 | |

| Record name | 3-Fluoro-5-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (3-Fluoro-5-methoxyphenyl)methanol (CAS No. 914637-27-7), a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, strategic importance in medicinal chemistry, detailed experimental protocols, and its role in the development of targeted therapeutics.

Strategic Importance in Medicinal Chemistry

This compound is a valuable intermediate in organic synthesis, primarily utilized in the production of pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine and methoxy groups on the phenyl ring is pivotal for modulating the physicochemical and pharmacokinetic properties of target molecules.

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. A fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[2]

The Role of the Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring, potentially enhancing interactions with biological targets. It can also serve as a handle for further chemical modification.

The combination of these two moieties in the meta positions makes this compound a versatile scaffold for introducing these desirable properties into complex molecules, with applications in the development of compounds targeting neurological disorders and other therapeutic areas.[3]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 914637-27-7 | [4] |

| Molecular Formula | C₈H₉FO₂ | [4] |

| Molecular Weight | 156.16 g/mol | [4] |

| Appearance | Clear, almost colorless liquid to solid | [2][5] |

| Boiling Point | 27-30 °C | [5] |

| InChI Key | AKNFFYDXPZERQS-UHFFFAOYSA-N | [5] |

| SMILES | OCc1cc(OC)cc(F)c1 | [4] |

Safety Profile: this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard precautionary measures should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4]

Synthesis of this compound

The most direct and common synthetic route to this compound is the chemoselective reduction of its corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation, selectively reducing aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters or amides.[6]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzaldehyde

This protocol is based on established procedures for the sodium borohydride reduction of aromatic aldehydes.[3]

Materials:

-

3-Fluoro-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-methoxybenzaldehyde in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride to the solution in small portions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis and purification.

Application in the Synthesis of Targeted Therapeutics: The Case of TAK-659

A significant application of this compound is its use as a key intermediate in the synthesis of the investigational drug TAK-659 (mivavotinib) . TAK-659 is a potent, orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[7][8] Both SYK and FLT3 are critical signaling components in various B-cell malignancies, and their inhibition has shown promise in treating conditions like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[8][9]

The synthesis of TAK-659 involves the coupling of the this compound-derived moiety with the core heterocyclic structure of the drug. The specific fluoro- and methoxy- substitution pattern provided by this building block is crucial for the compound's binding affinity and overall pharmacological profile.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Representative spectral data are as follows:

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy protons (~3.8 ppm), a singlet or doublet for the benzylic protons (~4.7 ppm), a broad singlet for the hydroxyl proton, and multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR (CDCl₃): Characteristic peaks would be observed for the methoxy carbon (~55 ppm), the benzylic carbon (~64 ppm), and six distinct signals in the aromatic region, with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F coupling.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.

References

-

3-Fluoro-5-Methoxybenzyl Alcohol - MySkinRecipes. [Online]. Available: [Link]

-

(3-Fluoro-5-methoxyphenyl)(phenyl)methanol | C14H13FO2 | CID 177689487 - PubChem. [Online]. Available: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online]. Available: [Link]

-

Discovery of TAK-659 an Orally Available Investigational Inhibitor of Spleen Tyrosine Kinase (SYK) - ResearchGate. [Online]. Available: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Online]. Available: [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Online]. Available: [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23) - YouTube. [Online]. Available: [Link]

-

Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed. [Online]. Available: [Link]

-

3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem. [Online]. Available: [Link]

-

3-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 5314561 - PubChem. [Online]. Available: [Link]

-

Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC - PubMed Central. [Online]. Available: [Link]

-

3-fluoro-5-methoxybenzyl alcohol - ChemTik Products. [Online]. Available: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. achmem.com [achmem.com]

- 5. EP1079919A1 - Method of synthesizing a plurality of products - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)methanol: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of (3-Fluoro-5-methoxyphenyl)methanol, a key fluorinated building block for professionals in pharmaceutical and agrochemical research. We will delve into its fundamental properties, outline robust synthetic and analytical methodologies, and explore its strategic application in the synthesis of complex molecules, grounded in established chemical principles and recent patent literature.

Core Molecular Profile

This compound, also known as 3-Fluoro-5-methoxybenzyl alcohol, is a substituted aromatic alcohol. The strategic placement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and serve as a hydrogen bond acceptor.[1][2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO₂ | [3] |

| Molecular Weight | 156.16 g/mol | [3] |

| CAS Number | 914637-27-7 | [4] |

| Appearance | Clear, almost colorless liquid to solid | [4] |

| Synonyms | 3-Fluoro-5-methoxybenzyl alcohol, 3-Fluoro-5-(hydroxymethyl)anisole | [4] |

Synthesis Pathway: Reduction of 3-Fluoro-5-methoxybenzaldehyde

While specific peer-reviewed syntheses for this compound are not extensively detailed in readily available literature, a reliable and scalable approach involves the chemical reduction of the corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde. This method is a cornerstone of organic synthesis for producing benzyl alcohols from their aldehyde precursors. The use of sodium borohydride (NaBH₄) in an alcoholic solvent is a preferred method due to its mild reaction conditions, high selectivity for the aldehyde functional group, and operational simplicity.[5]

The logical flow for this synthesis is depicted below.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzaldehyde

Disclaimer: This protocol is a representative methodology based on standard chemical transformations for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde). Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the stirred solution in small portions, ensuring the temperature remains below 10 °C. The addition is often accompanied by gas evolution.

-

Causality: The slow addition and temperature control are critical to manage the exothermic reaction and prevent side reactions. Methanol serves as both the solvent and a proton source for the workup.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Most of the methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Theoretical)

Empirical spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, a theoretical spectral analysis can be predictive.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (approx. 6.7-7.0 ppm): Three signals are expected in the aromatic region. Due to the meta-substitution pattern, complex splitting will occur. The proton between the fluoro and methoxy groups will likely appear as a triplet of doublets, while the other two protons will show doublet of doublets or triplet-like patterns, all with coupling constants characteristic of H-F and H-H interactions.

-

Benzylic Protons (-CH₂OH, approx. 4.6 ppm): A singlet or a closely spaced doublet is expected for the two protons of the benzylic alcohol.

-

Methoxy Protons (-OCH₃, approx. 3.8 ppm): A sharp singlet corresponding to the three methyl protons.

-

Hydroxyl Proton (-OH, variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons (approx. 110-165 ppm): Six signals are expected. The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant (J ≈ 245 Hz). The carbons ortho and para to the fluorine will also show smaller couplings. The carbon attached to the methoxy group will be significantly shielded.

-

Benzylic Carbon (-CH₂OH, approx. 64 ppm): A single peak for the benzylic carbon.

-

Methoxy Carbon (-OCH₃, approx. 55 ppm): A single peak for the methoxy carbon.

Applications in Advanced Organic Synthesis

This compound is a versatile intermediate. Its utility is demonstrated in recent patent literature, where it serves as a precursor for constructing more complex molecular architectures, particularly in the development of potential therapeutics.

Example 1: Synthesis of a Benzyl Bromide Intermediate

In drug discovery, converting a benzyl alcohol to a more reactive benzyl bromide is a common strategy for introducing the benzyl moiety via nucleophilic substitution. A patent (WO2020198026A1) describes the conversion of this compound to 3-fluoro-5-methoxybenzyl bromide.[8]

Caption: Bromination of this compound.

This reaction transforms the relatively unreactive hydroxyl group into a good leaving group (bromide), creating a potent electrophile for subsequent synthetic steps.

Example 2: Directed Ortho-Metalation and Borylation

A more advanced application involves using the hydroxyl group to direct a metalation reaction. A patent (US11014929B2) details a procedure where the alcohol is first deprotonated, and a second equivalent of strong base then removes a proton from the aromatic ring at the position ortho to the hydroxymethyl group.[9] This lithiated intermediate is then trapped with a boron electrophile.

Caption: Directed ortho-borylation of this compound.

This transformation is highly valuable as it installs a boronic ester, a critical functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the formation of complex biaryl structures common in kinase inhibitors.

Quality Control: Purity Assessment by HPLC

Ensuring the purity of synthetic intermediates is paramount. A robust quality control method using High-Performance Liquid Chromatography (HPLC) can be developed to assess the purity of this compound.

Protocol: Reversed-Phase HPLC Method

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of acid, like 0.1% formic acid, can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or 220 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve a small amount of the material in the mobile phase to a concentration of approximately 1 mg/mL.

This method separates the compound from non-polar impurities (which elute later) and more polar starting materials or byproducts (which elute earlier), allowing for accurate quantification of purity.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block whose value lies in the combined electronic effects of its fluoro and methoxy substituents. While detailed synthetic and characterization data in peer-reviewed journals remain sparse, its utility is clearly demonstrated in patent literature for the synthesis of complex heterocyclic compounds. The methodologies outlined in this guide for its synthesis, characterization, and analysis provide a solid foundation for researchers to produce, validate, and effectively utilize this compound in their research and development programs.

References

- Compounds and uses thereof. WO2020198026A1.

- 3-Fluoro-5-methoxybenzyl alcohol | 914637-27-7. Sigma-Aldrich.

- 3-Fluoro-5-Methoxybenzyl Alcohol. MySkinRecipes.

- This compound. Abosyn.

- This compound. Achmem.

- This compound.

- This compound | C8H9FO2 | CID 26985456. PubChem.

- Pyrazolopyrimidine compounds and uses thereof. US11014929B2.

- 3-Fluorobenzyl alcohol(456-47-3) 1H NMR spectrum. ChemicalBook.

- c6cy02413k1.pdf. The Royal Society of Chemistry.

- 3-Methoxybenzyl alcohol, trifluoroacet

- Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat W

- Preparation of 3-methoxybenzyl alcohol. PrepChem.com.

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- 3,5-Bis(trifluoromethyl)benzyl alcohol(32707-89-4) 1H NMR spectrum. ChemicalBook.

- ( 12 )

- 3-Fluoro-5-Methoxybenzyl Alcohol. MySkinRecipes.

- Production process of p-methoxybenzyl alcohol. CN106673985A.

- Optimization through Response Surface Methodology of a Reactor Producing Methanol by the Hydrogen

- A Concise Review of Catalytic Synthesis of Methanol

Sources

- 1. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 2. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 3. achmem.com [achmem.com]

- 4. 914637-27-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 6. 3-Fluorobenzyl alcohol(456-47-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. WO2020198026A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 9. US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (3-Fluoro-5-methoxyphenyl)methanol

Abstract

(3-Fluoro-5-methoxyphenyl)methanol is a key fluorinated building block in modern organic synthesis, valued for its role as a precursor in the development of novel pharmaceutical agents and advanced materials.[1][2] The presence of both a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability to derivative compounds, making it a desirable intermediate in drug discovery.[3][4] This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, tailored for researchers, medicinal chemists, and process development scientists. We will dissect two primary, reliable, and scalable reductive methodologies, starting from either 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzoic acid. The discourse emphasizes the underlying chemical principles, causality behind procedural choices, detailed step-by-step protocols, and critical safety considerations to ensure reproducible and safe execution.

Physicochemical and Safety Profile

A thorough understanding of the target compound's properties is fundamental for its synthesis, handling, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 914637-27-7 | [5] |

| Molecular Formula | C₈H₉FO₂ | [5] |

| Molecular Weight | 156.16 g/mol | [5] |

| Appearance | White to off-white solid or colorless oil | Generic |

| Purity | Typically ≥98% | [5] |

| SMILES | OCC1=CC(OC)=CC(F)=C1 |[5] |

Safety and Handling: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[6] All manipulations should be performed in a well-ventilated fume hood.[6]

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is most efficiently achieved via the reduction of a corresponding carbonyl precursor. The choice between the aldehyde or the carboxylic acid as a starting material often depends on commercial availability, cost, and the specific capabilities of the laboratory.

Table 2: Comparison of Primary Synthesis Pathways

| Parameter | Pathway 1: Aldehyde Reduction | Pathway 2: Carboxylic Acid Reduction |

|---|---|---|

| Starting Material | 3-Fluoro-5-methoxybenzaldehyde | 3-Fluoro-5-methoxybenzoic acid |

| Primary Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reaction Conditions | Mild (0°C to RT), Protic Solvents | Anhydrous, Aprotic Solvents (THF, Et₂O) |

| Selectivity | High (chemoselective for aldehydes/ketones)[7][8][9] | Low (reduces most carbonyls)[10][11] |

| Safety Profile | Relatively safe, easy to handle | Highly reactive, pyrophoric potential |

| Workup | Simple aqueous quench and extraction | Careful quenching, often acidic workup[12] |

| Pros | High yield, operational simplicity, safety | Effective for acid precursors |

| Cons | Dependent on aldehyde availability | Stringent anhydrous conditions, higher risk |

Pathway 1: Selective Reduction of 3-Fluoro-5-methoxybenzaldehyde

This is the preferred and most common laboratory-scale method due to its simplicity, high selectivity, and safety.

Core Principle & Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild hydride donor, ideally suited for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols.[9][13] Its reactivity is attenuated compared to stronger agents like LiAlH₄, meaning it will not reduce other sensitive functional groups such as esters or carboxylic acids that might be present in more complex substrates.[14] The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate during the workup to yield the final alcohol.

Visualized Reaction Scheme

Caption: Reaction scheme for the reduction of 3-Fluoro-5-methoxybenzaldehyde.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water or 1M HCl at 0°C to neutralize excess NaBH₄.

-

Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Process Workflow Diagram

Caption: Step-by-step workflow for the NaBH₄ reduction pathway.

Pathway 2: Reduction of 3-Fluoro-5-methoxybenzoic Acid

This pathway is a robust alternative when the corresponding benzoic acid is the more readily available or economical starting material.[15]

Core Principle & Mechanistic Insight

Carboxylic acids are significantly less electrophilic than aldehydes and are resistant to reduction by NaBH₄.[16] Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄ or LAH) is required.[12][17][18] LAH is a potent, non-selective source of hydride that readily reduces carboxylic acids, esters, and amides to their corresponding alcohols or amines.[10][11] The reaction must be conducted in an anhydrous aprotic solvent (e.g., THF, diethyl ether) as LAH reacts violently with water and other protic sources.[11] The mechanism involves the deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. An acidic workup is required to hydrolyze the resulting aluminum alkoxide complex and protonate the product.[12]

Visualized Reaction Scheme

Sources

- 1. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 2. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. achmem.com [achmem.com]

- 6. fishersci.com [fishersci.com]

- 7. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Khan Academy [khanacademy.org]

- 17. Benzoic acid reacts with `LiAIH_4` to give [allen.in]

- 18. testbook.com [testbook.com]

(3-Fluoro-5-methoxyphenyl)methanol solubility

An In-depth Technical Guide to the Solubility of (3-Fluoro-5-methoxyphenyl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a key building block in medicinal chemistry and drug discovery.[1] Intended for researchers, chemists, and formulation scientists, this document delves into the theoretical underpinnings of its solubility, outlines rigorous experimental protocols for its determination, and explores computational models for its prediction.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 914637-27-7) is an aromatic alcohol with the molecular formula C₈H₉FO₂ and a molecular weight of 156.16 g/mol .[2] Its structure is central to understanding its solubility profile.

Key Structural Features:

-

Aromatic Ring: A core phenyl ring provides a nonpolar, hydrophobic backbone.

-

Hydroxyl Group (-CH₂OH): The benzylic alcohol is a primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor. This is the most significant contributor to its potential aqueous solubility.

-

Fluoro Group (-F): As the most electronegative element, the fluorine atom is a weak hydrogen bond acceptor and introduces a strong dipole, increasing the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The ether linkage is moderately polar and can act as a hydrogen bond acceptor.

These features create a molecule with a blend of polar and nonpolar characteristics, suggesting its solubility will be highly dependent on the chosen solvent system.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

-

In Polar Protic Solvents (e.g., Water, Methanol): The primary driver of solubility will be hydrogen bonding between the solvent molecules and the compound's hydroxyl group. The methoxy and fluoro groups can also participate as hydrogen bond acceptors. However, the nonpolar phenyl ring counteracts this, likely limiting its solubility in highly polar solvents like water. We can predict that it will be sparingly soluble to slightly soluble in water.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but can accept them and engage in strong dipole-dipole interactions. The polarity of the C-F and C-O bonds will facilitate dissolution in these media. Higher solubility is expected compared to water.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The hydrophobic phenyl ring will be the primary site of interaction via London dispersion forces. However, the strong polar nature of the hydroxyl, fluoro, and methoxy groups will hinder dissolution, leading to predicted poor solubility.

Molecular Interactions Diagram

The following diagram illustrates the potential intermolecular forces at play when this compound interacts with a polar protic solvent like water.

Caption: Intermolecular forces between the analyte and a polar solvent.

Experimental Solubility Determination

While theoretical predictions are valuable, they must be confirmed by empirical data. The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[4]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol provides a self-validating system for obtaining reliable solubility data.

1. Preparation:

-

Accurately weigh an excess amount of this compound solid into a series of clear glass vials.

-

Causality: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.

-

Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol) to each vial.

2. Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24-72 hours.

-

Causality: A long equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, moving past potentially misleading kinetically soluble states.

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter. Alternatively, centrifuge at high speed and sample from the supernatant.

-

Causality: This step is crucial. Failure to completely remove undissolved solid particles will lead to a significant overestimation of solubility.

4. Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered supernatant into the appropriate concentration range.

-

Analyze the standards and the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR).[4][5]

-

Calculate the concentration of the saturated solution from the calibration curve. This value is the solubility.

Experimental Workflow Diagram

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Computational Solubility Prediction

In early-stage drug development, computational (in silico) models provide rapid solubility estimates, helping to prioritize compounds and reduce experimental costs.[6][7]

-

QSPR Models: Quantitative Structure-Property Relationship models are the most common approach.[8] These machine learning algorithms are trained on large datasets of compounds with known solubilities. They use calculated molecular descriptors (e.g., molecular weight, polar surface area, LogP, number of hydrogen bond donors/acceptors) to predict the solubility of new, untested molecules.

-

Thermodynamic Approaches: These first-principles methods calculate the free energy of solvation to predict solubility.[9][10] While computationally intensive, they can provide deep mechanistic insights into the dissolution process.

Data Summary: Solubility Profile

The following table is presented as a template for organizing experimental results. The values included are illustrative and hypothetical to demonstrate how data should be presented. Actual experimental values must be determined using the protocols described above.

| Solvent System | Temperature (°C) | Predicted Solubility | Illustrative Experimental Value | Method |

| Deionized Water | 25 | Sparingly Soluble | ~0.5 mg/mL | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 37 | Sparingly Soluble | ~0.6 mg/mL | Shake-Flask, HPLC-UV |

| Methanol | 25 | Soluble | >50 mg/mL | Visual |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | >100 mg/mL | Visual |

| Hexane | 25 | Insoluble | <0.01 mg/mL | Visual |

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound possesses a mixed-polarity structure, leading to a nuanced solubility profile. It is predicted to be sparingly soluble in aqueous media, with solubility increasing significantly in polar organic solvents like methanol and DMSO, and decreasing in nonpolar solvents like hexane. This guide provides the theoretical basis for these predictions and outlines robust, validated experimental and computational methodologies for the precise determination of its solubility, empowering researchers to effectively utilize this compound in their development pipelines.

References

-

Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488. [Link]

-

IEEE Xplore. (2023). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. [Link]

-

Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

The Journal of Chemical Physics. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methoxyphenyl)(phenyl)methanol. [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. [Link]

-

PubChem. (n.d.). [3-Fluoro-5-(oxan-2-ylmethoxy)phenyl]methanol. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. [Link]

-

PubChem. (n.d.). (3-Fluoro-5-(6-methoxypyridin-3-yl)phenyl)methanol. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-5-Methoxybenzyl Alcohol. [Link]

Sources

- 1. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 7. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of (3-Fluoro-5-methoxyphenyl)methanol

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectral data for (3-Fluoro-5-methoxyphenyl)methanol (CAS No: 914637-27-7), a key building block in contemporary synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the requisite methodologies for acquiring and interpreting nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral output, this guide serves as an essential reference for the unambiguous structural confirmation and purity assessment of this compound. Protocols are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a modern laboratory setting.

Introduction

This compound is a substituted benzyl alcohol derivative. Its structural features, including a fluorine atom and a methoxy group on the aromatic ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise characterization of such compounds is paramount to ensure the integrity and reproducibility of synthetic outcomes. Spectroscopic techniques provide a non-destructive and highly informative means of verifying chemical identity and purity. This guide offers a detailed examination of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—that collectively form the analytical fingerprint of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉FO₂[1]

-

Molecular Weight: 156.16 g/mol [1]

-

CAS Registry Number: 914637-27-7[1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR is used to confirm the substitution pattern of the benzene ring and the presence of the hydroxymethyl and methoxy functional groups.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines the standard procedure for preparing an NMR sample for analysis. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for this compound due to its excellent solubilizing properties for moderately polar organic molecules and its well-characterized residual solvent signals.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Following proton NMR, acquire the ¹³C NMR spectrum (e.g., 1024 scans or more, depending on sample concentration).

-

Causality in Protocol Design:

-

Solvent Choice (CDCl₃): CDCl₃ is a versatile solvent that does not exchange protons with the alcohol, preserving the integrity of the -OH signal. Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm are well-known and do not typically interfere with signals from the analyte.[2][3][4]

-

Internal Standard (TMS): TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift determination. It is chemically inert and volatile, making it easy to remove if sample recovery is needed.

Workflow Diagram: NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | ddd (triplet of doublets) | 1H | Ar-H (H-4) |

| ~6.75 | ddd (triplet of doublets) | 1H | Ar-H (H-6) |

| ~6.65 | t (triplet) | 1H | Ar-H (H-2) |

| ~4.68 | s (singlet) | 2H | -CH ₂OH |

| ~3.79 | s (singlet) | 3H | -OCH ₃ |

| ~1.8-2.0 | br s (broad singlet) | 1H | -CH₂OH |

Interpretation:

-

Aromatic Region (6.6-6.9 ppm): The three signals in the aromatic region, each integrating to one proton, confirm the tri-substituted benzene ring. The complex splitting patterns (doublet of doublet of doublets, often appearing as triplets of doublets) arise from couplings to the adjacent aromatic protons and the fluorine atom (³JHH, ⁴JHH, ³JHF, ⁴JHF). The proton at C2 appears as a triplet due to coupling to two neighboring protons (³JHH).

-

Benzylic Protons (~4.68 ppm): The singlet integrating to two protons is characteristic of the methylene (-CH₂-) group of the benzyl alcohol.

-

Methoxy Protons (~3.79 ppm): The sharp singlet integrating to three protons is assigned to the methoxy (-OCH₃) group.

-

Hydroxyl Proton (~1.8-2.0 ppm): The broad singlet corresponds to the hydroxyl (-OH) proton. Its chemical shift can vary depending on concentration and temperature, and it typically does not show coupling due to rapid chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Splitting (JCF) | Assignment |

| ~164.0 | d, ¹JCF ≈ 245 Hz | C -F (C-3) |

| ~161.0 | d, ³JCF ≈ 10 Hz | C -OCH₃ (C-5) |

| ~145.0 | d, ³JCF ≈ 7 Hz | C -CH₂OH (C-1) |

| ~108.0 | d, ²JCF ≈ 21 Hz | C -H (C-4) |

| ~107.5 | s | C -H (C-6) |

| ~101.0 | d, ²JCF ≈ 25 Hz | C -H (C-2) |

| ~64.5 | s | -C H₂OH |

| ~55.5 | s | -OC H₃ |

Interpretation:

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I=1/2). The carbon directly attached to the fluorine (C-3) exhibits a large one-bond coupling constant (¹JCF) of approximately 245 Hz. Carbons two (²JCF) and three (³JCF) bonds away show smaller, but distinct, couplings. This pattern is definitive for confirming the position of the fluorine atom.[5]

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region, consistent with the substituted benzene ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

-

Aliphatic Carbons: The signals at ~64.5 ppm and ~55.5 ppm are assigned to the benzylic carbon and the methoxy carbon, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common sampling technique that requires minimal sample preparation.

Methodology:

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3350-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3010-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1615, 1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250-1200 | Strong | C-F stretch |

| ~1150 | Strong | C-O stretch (asymmetric, aryl-alkyl ether) |

| ~1040 | Strong | C-O stretch (alcohol) |

Interpretation:

-

O-H Stretch: The prominent broad band centered around 3300 cm⁻¹ is definitive for the hydroxyl group's stretching vibration, with the broadening caused by hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretches, while those just below are for aliphatic C-H stretches (methoxy and methylene groups).

-

Aromatic C=C Stretches: The series of sharp bands between 1615 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

C-F and C-O Stretches: The fingerprint region (below 1400 cm⁻¹) contains strong absorptions corresponding to the C-F stretch (~1250-1200 cm⁻¹) and the C-O stretches of the ether (~1150 cm⁻¹) and alcohol (~1040 cm⁻¹) functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation pattern can also offer structural clues.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a hard ionization technique that often results in significant fragmentation, providing a detailed fragmentation pattern or "fingerprint."

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow Diagram: EI-MS Analysis

Caption: General experimental workflow for Electron Ionization Mass Spectrometry.

Mass Spectral Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 156 | High | [M]⁺, Molecular Ion |

| 139 | Moderate | [M - OH]⁺, Loss of hydroxyl radical |

| 125 | High | [M - CH₂OH]⁺, Loss of hydroxymethyl radical |

| 111 | Moderate | [M - OCH₃ - H₂]⁺ or other fragmentation pathways |

| 97 | High (Base Peak) | [C₆H₄FO]⁺, Likely from benzylic cleavage and rearrangement |

Interpretation:

-

Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecular ion [C₈H₉FO₂]⁺, confirming the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of Hydroxymethyl Radical (m/z 125): A common fragmentation for benzyl alcohols is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the loss of a •CH₂OH radical (31 Da). The resulting ion at m/z 125 ([C₇H₆FO]⁺) is often a significant peak.

-

Loss of Hydroxyl Radical (m/z 139): The peak at m/z 139 corresponds to the loss of a hydroxyl radical (•OH, 17 Da).

-

Base Peak (m/z 97): The most abundant ion, or base peak, often results from further fragmentation and rearrangement. The peak at m/z 97 is a likely candidate for the base peak and corresponds to a stable fragment.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides an unambiguous structural confirmation.

-

MS confirms the molecular weight is 156 g/mol .

-

IR confirms the presence of key functional groups: an alcohol (-OH stretch at ~3300 cm⁻¹) and an aromatic ether (C-O stretch at ~1150 cm⁻¹).

-

¹³C NMR shows eight distinct carbon signals, consistent with the molecular formula. Crucially, the carbon-fluorine coupling patterns confirm the 1,3,5-substitution pattern on the ring.

-

¹H NMR confirms the number and connectivity of all protons, including the three distinct aromatic protons, the methylene protons, and the methoxy protons, all consistent with the proposed structure.

Together, these datasets provide a self-validating system, confirming the identity and assessing the purity of this compound with a high degree of confidence.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from RSC Publishing. URL: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 177689487, (3-Fluoro-5-methoxyphenyl)(phenyl)methanol. Retrieved from PubChem. URL: [Link]

-

ResearchGate. (n.d.). 13C-NMR Spectral Data of Compounds 3-5. Retrieved from ResearchGate. URL: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from RSC Publishing. URL: [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from Eurisotop. URL: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. URL: [Link]

Sources

(3-Fluoro-5-methoxyphenyl)methanol safety and handling

An In-depth Technical Guide to the Safe Handling of (3-Fluoro-5-methoxyphenyl)methanol

Introduction: A Proactive Approach to Safety

This compound is a fluorinated benzyl alcohol derivative utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and physicochemical properties that are valuable in drug development, particularly in the creation of compounds targeting neurological disorders.[1] However, the same structural motifs necessitate a rigorous and informed approach to its handling. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety protocols and handling procedures for this compound. It moves beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, fostering a self-validating system of laboratory practice.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. Understanding the compound's physical and chemical properties allows for accurate risk assessment and the design of appropriate handling procedures.

Synonyms: 3-Fluoro-5-methoxybenzyl alcohol, 3-Fluoro-5-(hydroxymethyl)anisole[2] CAS Number: 914637-27-7[2] Molecular Formula: C₈H₉FO₂[3] Molecular Weight: 156.16 g/mol [3]

| Property | Value | Source |

| Molecular Weight | 156.16 g/mol | [3] |

| Molecular Formula | C₈H₉FO₂ | [3] |

| Physical Form | Solid (Assumed based on related compounds) | |

| Boiling Point | Data not available | |

| Flash Point | Data not available (Assumed combustible based on methanol) | [4] |

| Purity | Typically ≥98% | [3] |

Note: Experimental physical data for this specific compound is limited. Properties are often inferred from structurally similar compounds and the parent molecule, methanol. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, and skin, eye, and respiratory irritation.[3] The toxicological profile of methanol provides a crucial reference point, as its derivatives can exhibit similar systemic effects upon absorption.[5]

GHS Hazard Classification

| Hazard Class | Code | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 | Warning |

| (Source: Synthesized from supplier data)[3] |

Toxicological Summary

-

Routes of Exposure: The primary routes of hazardous exposure are ingestion, inhalation of dust particles, and direct contact with skin and eyes.[5][6]

-

Acute Effects:

-

Oral: Harmful if swallowed, potentially leading to systemic toxicity.[3] Symptoms can mirror methanol poisoning, which includes an asymptomatic latent period followed by metabolic acidosis, central nervous system depression, and potential ocular toxicity.[5]

-

Inhalation: May cause respiratory tract irritation.[3] High concentrations of dust could lead to systemic absorption.

-

Dermal: Causes skin irritation.[3] Prolonged contact may lead to dermatitis.[7] Absorption through the skin is a potential route for systemic toxicity, a known hazard for methanol.[8]

-

Eye: Causes serious eye irritation, potentially leading to significant damage if not treated promptly.[3]

-

-

Chronic Effects: Long-term data is not available for this specific compound. However, chronic exposure to related solvents can lead to dermatitis and potential long-term effects on the central nervous system.[5]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to control airborne dust and potential vapors.[9] The storage area should also be well-ventilated to prevent the accumulation of any potential vapors.[4][10]

-

Safety Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[11]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[12]

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[13] |

| Eye/Face Protection | ANSI-approved safety goggles or safety glasses with side shields.[14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[12] | Protects eyes from dust particles and accidental splashes. |

| Skin/Body Protection | A buttoned, full-length laboratory coat.[15] Closed-toe shoes are mandatory.[13] | Prevents contamination of personal clothing and protects skin from accidental contact. |

| Respiratory Protection | Generally not required when handled within a fume hood. If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges should be used.[9][16] | Prevents inhalation of airborne dust. Respirator use requires a formal program, including training and fit-testing.[16] |

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.[8]

Section 4: Safe Handling and Storage Procedures

Handling

-

Grounding: When transferring large quantities of the material, use grounding and bonding connections to prevent static discharge, which could be an ignition source if dust clouds form.[8]

-

Avoidance: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust.[11]

-

Tools: Use non-sparking tools when handling the powder.[7]

Storage

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.[17]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[9] A recommended range is often between 2-8°C.[18] | Minimizes degradation and potential pressure build-up. |

| Ventilation | Store in a well-ventilated area designated for chemical storage.[4] | Prevents accumulation of potentially harmful or flammable vapors. |

| Container | Keep container tightly closed when not in use.[4] Use compatible containers, such as glass or high-density polyethylene (HDPE).[18] | Prevents contamination from moisture and air, and avoids container degradation.[17][18] |

| Light | Protect from direct sunlight and other sources of UV light.[18] | Prevents light-induced degradation of the compound. |

Incompatible Materials

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Acids and Bases: May cause decomposition.

-

Acid Chlorides and Anhydrides: Can react exothermically. (Source: Inferred from methanol safety data)[7]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency.

Spill Management

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control: Eliminate all ignition sources.[7]

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).[19] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[19]

-

Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.[19]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[20] |

| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] Show the Safety Data Sheet to the attending physician. |

Section 6: Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

Protocol for Waste Disposal

-

Categorize Waste:

-

Solid Waste: Contaminated PPE (gloves, etc.), absorbent materials, and weighing paper should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[19]

-

Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled liquid hazardous waste container.[19]

-

-

Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[19]

-

Storage and Pickup: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, adhering to institutional guidelines for hazardous waste pickup and disposal.[19]

Section 7: Workflow Example: Safe Weighing and Dispensing

This section provides a step-by-step protocol for a common laboratory task, integrating the safety principles discussed.

Protocol: Weighing and Dispensing Solid this compound

-

Preparation:

-

Verify that the chemical fume hood is functioning correctly (check airflow monitor).

-

Don all required PPE (lab coat, safety goggles, appropriate gloves).

-

Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

-

Gather all necessary equipment (spatula, weigh paper/boat, secondary container, waste container).

-

-

Weighing:

-

Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and transport it to the balance in a sealed container.

-

Retrieve the stock container from its storage location.

-

Inside the fume hood, carefully open the container. Avoid creating airborne dust.

-

Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper or into a tared container.

-

Securely close the primary stock container immediately after dispensing.

-

-

Transfer:

-

Carefully fold the weigh paper or place the weigh boat into a secondary container (e.g., a beaker) for transport to the reaction vessel. This minimizes the risk of spills during transport within the lab.

-

-

Cleanup:

-

Wipe the spatula clean.

-

Dispose of the used weigh paper and any contaminated materials (e.g., disposable gloves) into the designated solid hazardous waste container located inside the fume hood.[19]

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Safe Handling Workflow Diagram

Caption: Workflow for safe weighing and dispensing of solid chemical reagents.

Section 8: References

Sources

- 1. 3-Fluoro-5-Methoxybenzyl Alcohol [myskinrecipes.com]

- 2. 3-Fluoro-5-methoxybenzyl alcohol | 914637-27-7 [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. chemos.de [chemos.de]

- 5. gov.uk [gov.uk]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. methanex.com [methanex.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. methanol.org [methanol.org]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. mcrsafety.com [mcrsafety.com]

- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 14. hazmatschool.com [hazmatschool.com]

- 15. brainly.com [brainly.com]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. Proper Storage of Pharma-Grade Methanol: Best Practices [purosolv.com]

- 18. kaibangchem.com [kaibangchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. First Aid - Chemical Poisoning [moh.gov.sa]

- 22. (3-Fluoro-5-methoxyphenyl)(phenyl)methanol | C14H13FO2 | CID 177689487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. (3-Fluoro-5-methylphenyl)methanol - Free SDS search [msds.com]

- 26. methanol.org [methanol.org]

- 27. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 28. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. (2-Fluoro-5-iodo-3-methoxyphenyl)(phenyl)methanol | C14H12FIO2 | CID 177689004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. data.epo.org [data.epo.org]

An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The small size and high electronegativity of the fluorine atom can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][4] It is within this context that strategically substituted building blocks, such as (3-Fluoro-5-methoxyphenyl)methanol, have emerged as valuable intermediates in the synthesis of novel therapeutics.

This compound is a bifunctional aromatic compound featuring a fluorine atom and a methoxy group at the meta positions, along with a reactive hydroxymethyl group. This specific arrangement of substituents is not accidental; it provides medicinal chemists with a versatile scaffold for several reasons:

-

Modulation of Electronic Properties: The fluorine atom acts as a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and influence metabolic stability by blocking potential sites of oxidation.[1] Conversely, the methoxy group is an electron-donating group, and this push-pull electronic effect can be exploited to fine-tune the reactivity and binding interactions of the molecule.

-

Enhanced Lipophilicity: The presence of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4]

-

Versatile Synthetic Handle: The primary alcohol (methanol) functionality serves as a crucial point for further chemical elaboration, allowing for its conversion into a wide range of other functional groups.

This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications as a key building block in the development of complex, biologically active molecules.

Synthesis and Mechanistic Considerations

While a specific historical account of the initial discovery of this compound is not prominently documented, its synthesis relies on well-established and robust organic chemistry transformations. A common and efficient method for its preparation is the reduction of the corresponding carboxylic acid, 3-fluoro-5-methoxybenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzoic Acid

This protocol describes a representative lab-scale synthesis of this compound using lithium aluminum hydride (LiAlH₄) as the reducing agent.

Materials:

-

3-Fluoro-5-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 3-Fluoro-5-methoxybenzoic acid is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Workup: The resulting suspension is filtered, and the solid aluminum salts are washed with THF. The combined organic filtrates are then washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water; therefore, anhydrous solvents and a dry atmosphere are essential for safety and to prevent the decomposition of the reagent.[5]

-

Solvent: THF is an ideal solvent as it is an ether that is unreactive towards LiAlH₄ and effectively solubilizes the starting material.

-

Quenching Procedure: The specific sequence of adding water and NaOH solution (Fieser workup) is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Aqueous Workup: The acid and base washes are performed to remove any unreacted starting material and other ionic impurities.

Caption: Synthetic workflow for this compound.

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ is a robust transformation that proceeds through a multi-step mechanism.[6]

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.

-

Coordination and First Hydride Attack: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate, and a hydride is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-